Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate
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Overview
Description
Molecular Structure Analysis
The molecular formula for Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate is C16H24N2O6 . The average mass is 340.372 Da and the monoisotopic mass is 340.163422 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that similar compounds have been used in the synthesis of γ -Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and Oligostilbenoids using regioselective cyclodehydration and arylation .Scientific Research Applications
Synthesis and Material Applications
Phosphonate Derivatives
Research on similar phosphonate compounds, like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, has explored their use as corrosion inhibitors for metals in acidic solutions. These studies demonstrate the potential of phosphonate derivatives in industrial applications, particularly in protecting metals from corrosion in harsh chemical environments (Gupta et al., 2017).
Catalysis
The use of certain diethyl phosphonate compounds in catalysis, particularly in the synthesis of unsaturated esters or in cascade reactions to form α,ω-diesters, showcases the potential application of similar compounds in chemical manufacturing processes. These reactions are important for the production of various chemicals and materials (Magro et al., 2010).
Herbicidal Activity
Some diethyl phosphonate derivatives have been studied for their herbicidal activity, suggesting the potential for similar compounds to be developed as agricultural chemicals. The study of such compounds contributes to the development of new herbicides with specific action modes (Xiao et al., 2008).
Chemical Synthesis and Structural Analysis
Molecular Structure and Recognition
Studies on diethyl phenylenebis(methylene)dicarbamates and their interaction with benzenediols provide insights into molecular recognition processes. These interactions are crucial for understanding the binding mechanisms of more complex chemical systems and could inform research into similar compounds (Saucedo-Balderas et al., 2014).
Synthesis Techniques
Research on diethylbis(2,2′-bipyridine)iron/MAO as a catalyst for 1,3-diene polymerization presents innovative approaches to polymer synthesis. This research could be relevant to the development of new materials and the exploration of novel synthesis pathways for related compounds (Bazzini et al., 2002).
Mechanism of Action
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate . .
Properties
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)-[4-methoxy-3-(2-methylpropoxy)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-6-24-17(21)19-16(20-18(22)25-7-2)13-8-9-14(23-5)15(10-13)26-11-12(3)4/h8-10,12,16H,6-7,11H2,1-5H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSGHJIJDVULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC(=C(C=C1)OC)OCC(C)C)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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